molecular formula C13H13ClN6O B2518346 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine CAS No. 1188305-15-8

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine

Cat. No.: B2518346
CAS No.: 1188305-15-8
M. Wt: 304.74
InChI Key: FMRXIDKNVQGYQL-UHFFFAOYSA-N
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Description

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.

    Formation of the Pyrazole Ring: The pyrazole ring can be formed by cyclization of a hydrazine derivative with a 1,3-diketone.

    Final Coupling: The final step involves coupling the oxadiazole and pyrazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for cyclization and coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine
  • 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine
  • 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine

Uniqueness

The uniqueness of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, oxadiazole ring, and pyrazole ring in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN6O/c1-2-16-12-9(10(15)18-19-12)13-17-11(20-21-13)7-4-3-5-8(14)6-7/h3-6H,2H2,1H3,(H4,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRXIDKNVQGYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NNC(=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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